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Compound of Interest

3-Bromoimidazo[1,2-a]pyrazin-8-
Compound Name: )
amine

Cat. No.: B047931

In-Depth Technical Guide: 3-Bromoimidazo[1,2-
aJpyrazin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical
characteristics, synthesis, and biological activity of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a
heterocyclic compound of interest in medicinal chemistry.

Core Physicochemical Characteristics

3-Bromoimidazo[1,2-a]pyrazin-8-amine is a small molecule with the chemical formula
CeHsBrNa4 and a molecular weight of 213.03 g/mol . While experimental data for some of its
properties are not readily available in the public domain, predicted values provide initial insights

for research and development.

Table 1: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyrazin-8-amine
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Property Value Source

Molecular Formula CeHsBrNa

Molecular Weight 213.03 g/mol

Predicted pKa 2.56 Publicly available data
Predicted Density 2.09 g/cm?3 Publicly available data
Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Spectroscopic Analysis

A definitive, step-by-step synthesis protocol for 3-Bromoimidazo[1,2-a]pyrazin-8-amine is not
explicitly detailed in publicly accessible literature. However, based on the synthesis of related
imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route can be proposed. This would
likely involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by a bromination
step and subsequent introduction of the amine group at the 8-position.

A general synthetic approach for substituted imidazo[1,2-a]pyrazines involves the condensation
of an aminopyrazine with an a-haloketone, followed by further functionalization. For the
synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a potential pathway is outlined below.
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Proposed Synthetic Pathway
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Caption: Proposed synthetic pathway for 3-Bromoimidazo[1,2-a]pyrazin-8-amine.

While experimental *H and *3C NMR spectra for 3-Bromoimidazo[1,2-a]pyrazin-8-amine are
not available, data for structurally related compounds can provide an indication of the expected
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chemical shifts.

Biological Activity and Mechanism of Action

Research has identified a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent
inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This
non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and is
implicated in promoting cancer cell proliferation, survival, and migration.[1][2] One inhibitor from
this class, designated as P21d, demonstrated an in vitro ICso of 30 nmol/L.[3] Although the
specific inhibitory concentration for the 3-bromo derivative is not publicly documented, its
structural similarity strongly suggests it functions as a Brk/PTK®6 inhibitor.

The Brk/PTK®6 signaling pathway is complex and involves the phosphorylation of various
downstream substrates.[1][2] Inhibition of Brk/PTK6 by compounds such as 3-
Bromoimidazo[1,2-a]pyrazin-8-amine is expected to disrupt these signaling cascades,
leading to anti-tumor effects. Key downstream effectors of Brk/PTK®6 include Signal
Transducers and Activators of Transcription (STATS), such as STAT3 and STATS5, as well as
pathways involving RhoA and the Aryl Hydrocarbon Receptor (AhR).[4][5][6] By blocking the
kinase activity of Brk/PTK®6, these inhibitors can modulate gene expression and cellular
processes that are critical for tumor progression.
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Caption: Simplified Brk/PTK6 signaling pathway and the point of inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-Bromoimidazo[1,2-

a]pyrazin-8-amine are not readily available. However, general procedures for related

compounds can be adapted.

General Procedure for HPLC Analysis of Imidazo[1,2-
a]pyrazine Derivatives

A general method for the analysis of imidazo[1,2-a]pyrazine derivatives by High-Performance

Liquid Chromatography (HPLC) has been reported and can serve as a starting point for
method development.[7][8][9]
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e Column: Reverse-phase C18 column.

» Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50
(v/v) mixture of acetonitrile and water.[7][8][9]

» Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
o Flow Rate: Typically around 1.0 mL/min.
e Injection Volume: 10-20 pL.

This method would require optimization for the specific analysis of 3-Bromoimidazo[1,2-
a]pyrazin-8-amine to ensure adequate separation and quantification.
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Caption: General workflow for the HPLC analysis of imidazo[1,2-a]pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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